

# Epanolol-d5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Epanolol-d5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Epanolol-d5**, a deuterated analog of the selective  $\beta$ 1-adrenergic receptor antagonist, Epanolol. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, presented in a clear and structured format to support research and development activities.

## Core Compound Details: Epanolol-d5

Property	Value	Reference
Compound Name	Epanolol-d5	N/A
CAS Number	86880-51-5 (unlabeled)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C20H18D5N3O4	<a href="#">[1]</a>
Molecular Weight	374.45 g/mol	<a href="#">[1]</a>

Note: A specific CAS number for **Epanolol-d5** is not readily available; the CAS number for the unlabeled parent compound, Epanolol, is typically used for reference.

## Physicochemical Properties of Epanolol (Unlabeled)

Property	Value
Molecular Formula	C20H23N3O4
Molecular Weight	369.41 g/mol
Melting Point	118-120 °C
Boiling Point (Predicted)	689.7±55.0 °C
Density (Predicted)	1.28±0.1 g/cm3
pKa (Predicted)	9.87±0.15
Solubility	Soluble in DMSO

## Mechanism of Action & Signaling Pathway

Epanolol is a selective  $\beta_1$ -adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[5][6] This dual mechanism allows it to block the effects of high catecholamine levels (like adrenaline and noradrenaline) during stress or exercise, while providing a low level of receptor stimulation at rest. This results in a reduction of heart rate and myocardial contractility, which are beneficial in conditions like angina pectoris and hypertension.[5]

The primary signaling pathway for  $\beta_1$ -adrenergic receptors involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and a subsequent increase in intracellular calcium. This cascade results in increased heart rate and contractility.[7] As a partial agonist, epanolol modulates this pathway by competing with endogenous catecholamines for receptor binding, thus dampening the overall signaling response while maintaining a baseline level of activation.

Below is a diagram illustrating the  $\beta_1$ -adrenergic receptor signaling pathway and the action of Epanolol.

Caption:  $\beta_1$ -Adrenergic Receptor Signaling Pathway.

## Experimental Protocols

While specific, detailed experimental protocols for **Epanolol-d5** are not widely published, methodologies for the synthesis and analysis of similar  $\beta$ -blockers can be adapted.

## Synthesis of Epanolol

A general synthesis for Epanolol has been described and involves the following key steps.<sup>[8]</sup> A more recent, sustainable synthesis protocol for the related compound atenolol using deep eutectic solvents (DES) has also been reported and may be adaptable.<sup>[9]</sup>

Experimental Workflow for Epanolol Synthesis

Caption: Epanolol Synthesis Workflow.

## Determination of Epanolol in Plasma

High-performance liquid chromatography (HPLC) is a common and reliable method for the quantification of  $\beta$ -blockers like Epanolol in biological matrices such as plasma.<sup>[10][11][12]</sup>

Key Steps for HPLC Analysis:

- Sample Preparation:
  - Protein Precipitation: Plasma samples are typically treated with a protein precipitating agent (e.g., acetonitrile or methanol) to remove proteins that can interfere with the analysis.
  - Liquid-Liquid Extraction: An alternative method where the drug is extracted from the aqueous plasma phase into an immiscible organic solvent.
  - Solid-Phase Extraction (SPE): A more advanced technique that uses a solid sorbent to isolate the analyte from the plasma matrix.
- Chromatographic Separation:
  - Column: A C18 reversed-phase column is commonly used.
  - Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic

acid). The exact composition is optimized to achieve good separation of the analyte from other plasma components.

- Flow Rate: Typically around 1 mL/min.
- Detection:
  - UV Detection: Epanolol has chromophores that allow for detection using a UV detector, typically in the range of 220-280 nm.
  - Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be employed.
  - Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective detection method, providing confirmation of the analyte's identity based on its mass-to-charge ratio.

Example HPLC Conditions for a Similar Compound (Atenolol):[\[10\]](#)

- Column: Ace C18 reverse-phase
- Mobile Phase: Methanol-water (50:50, v/v) containing 0.1% trifluoroacetic acid
- Detection: UV or Fluorescence
- Internal Standard: A structurally similar compound (e.g., metoprolol) is often used to improve the accuracy and precision of the quantification.

## Pharmacokinetics and Pharmacodynamics

Clinical studies on Epanolol have provided insights into its pharmacokinetic and pharmacodynamic properties.

Parameter	Finding
Absorption	Rapidly absorbed after oral administration, with peak plasma concentrations reached in 1-2 hours.[13]
Metabolism	Primarily metabolized in the liver.
Elimination Half-life	Approximately 3-4 hours.
Clinical Efficacy	Effective in reducing angina frequency and improving exercise tolerance in patients with stable angina.[14][15]
Side Effects	Generally well-tolerated, with a potentially better side-effect profile compared to non-ISA $\beta$ -blockers like atenolol, particularly concerning effects at rest.[14][15]

This technical guide provides a foundational understanding of **Epanolol-d5** for research and development purposes. For specific experimental applications, further optimization of the described methodologies may be necessary.

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